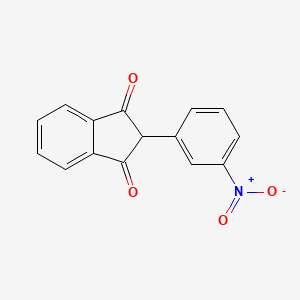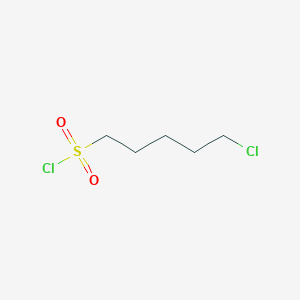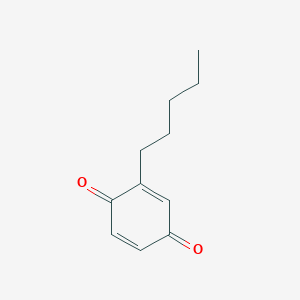
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione
概要
説明
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a nitrophenyl group attached to the indan-1,3-dione core. Indandiones are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indan-1,3-dione with 3-nitrobenzaldehyde under basic conditions. A common method is the Knoevenagel condensation, where the reaction is carried out in the presence of a base such as piperidine or sodium acetate in ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted indandiones depending on the nucleophile used.
科学的研究の応用
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization
作用機序
The mechanism of action of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
Indan-1,3-dione: A closely related compound with similar chemical properties but lacking the nitrophenyl group.
2-(4-Nitrophenyl)indan-1,3-dione: Another nitrophenyl-substituted indandione with the nitro group in a different position.
2-Phenylindan-1,3-dione: A derivative with a phenyl group instead of a nitrophenyl group.
Uniqueness
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
特性
CAS番号 |
6149-22-0 |
|---|---|
分子式 |
C15H9NO4 |
分子量 |
267.24 g/mol |
IUPAC名 |
2-(3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h1-8,13H |
InChIキー |
NGUMGUHCILBKTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B8646540.png)
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-ol](/img/structure/B8646542.png)


